![molecular formula C13H13N3O5 B2627912 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1338653-91-0](/img/structure/B2627912.png)
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid
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Description
The compound contains several functional groups including a 1,4-benzodioxin ring, a 1,2,3-triazole ring, and a carboxylic acid group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,4-benzodioxin ring is a heterocyclic compound that contains oxygen atoms, the 1,2,3-triazole ring contains nitrogen atoms, and the carboxylic acid group contains a carbonyl (C=O) and a hydroxyl (O-H) group .Chemical Reactions Analysis
The compound could undergo various chemical reactions. For example, the carboxylic acid group could react with bases to form a carboxylate anion, or it could react with alcohols to form esters. The 1,2,3-triazole ring could potentially participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the carboxylic acid group would make the compound acidic and polar, and the rings could contribute to the compound’s stability and rigidity .Future Directions
properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(methoxymethyl)triazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5/c1-19-7-9-12(13(17)18)14-15-16(9)8-2-3-10-11(6-8)21-5-4-20-10/h2-3,6H,4-5,7H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYBQEOYVHUUBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(N=NN1C2=CC3=C(C=C2)OCCO3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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